molecular formula C12H17BrN2O2 B8061170 tert-Butyl ((5-bromopyridin-2-yl)methyl)(methyl)carbamate

tert-Butyl ((5-bromopyridin-2-yl)methyl)(methyl)carbamate

Cat. No.: B8061170
M. Wt: 301.18 g/mol
InChI Key: CRJKADHIBULVNX-UHFFFAOYSA-N
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Description

tert-Butyl ((5-bromopyridin-2-yl)methyl)(methyl)carbamate (CAS 227939-01-7) is a valuable brominated pyridine derivative designed for research and development applications. Its molecular formula is C11H15BrN2O2, with a molecular weight of 287.15 g/mol . The compound features a bromine atom at the 5-position of the pyridine ring and a methyl-substituted carbamate protecting group, which defines its core reactivity and utility . The primary research value of this compound lies in its role as a versatile chemical intermediate. The bromine substituent is a key reactive site, making the molecule suitable for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow researchers to construct more complex molecular architectures by introducing new carbon-carbon or carbon-heteroatom bonds. Concurrently, the N-methyl carbamate (Boc) group offers a protected amine functionality that can be selectively deprotected under mild acidic conditions to generate the corresponding secondary amine, a common pharmacophore in medicinal chemistry. This dual functionality makes it a crucial building block in organic synthesis and drug discovery efforts, particularly for the preparation of potential pharmaceutical candidates and functional materials. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care and refer to the relevant safety data sheet. Hazard Statements: H302-H315-H317-H319-H335 .

Properties

IUPAC Name

tert-butyl N-[(5-bromopyridin-2-yl)methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15(4)8-10-6-5-9(13)7-14-10/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJKADHIBULVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various chemical reactions. Biology: In biological research, it is used to study the effects of brominated compounds on biological systems. Medicine: Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl ((5-bromopyridin-2-yl)methyl)(methyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in its reactivity, and the tert-butyl group provides steric hindrance, affecting the compound's behavior in biological systems.

Comparison with Similar Compounds

Structural Analogues in the Pyridine-Carbamate Family

The table below compares tert-Butyl ((5-bromopyridin-2-yl)methyl)(methyl)carbamate with structurally related pyridine-carbamate derivatives:

Compound Name CAS Number Molecular Formula Key Substituents Purity/Yield Applications Hazards Reference
tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate 1188477-11-3 C₁₁H₁₅BrN₂O₂ -NHCO₂t-Bu, -CH₂- 85.8% yield Pharmaceutical intermediate H302, H315, H319
tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate 1207175-73-2 C₁₀H₁₃BrN₂O₃ -OH, -NHCO₂t-Bu 87% similarity Research use Not specified
tert-Butyl N-(4-bromopyridin-2-yl)-N-methylcarbamate 946000-13-1 C₁₁H₁₅BrN₂O₂ -N(CH₃)CO₂t-Bu 95% purity Chemical synthesis H315, H319, H335
tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate 1131041-73-0 C₁₀H₁₂BrClN₂O₃ -OH, -Cl, -NHCO₂t-Bu N/A Research use Storage at 2–8°C

Key Observations

  • Substituent Effects : The presence of hydroxyl (-OH) or chlorine (-Cl) groups (e.g., CAS 1131041-73-0) increases polarity, affecting solubility and stability compared to the methyl-substituted target compound .
  • Yield and Purity: The non-methylated analogue (CAS 1188477-11-3) achieves a higher synthesis yield (85.8%) compared to the target compound (75% yield for tert-butyl ((5-bromopyridin-3-yl)methyl)(methyl)carbamate) .
  • Hazard Profile : All analogues share hazards like H302 and H315 , but halogenated derivatives (e.g., 1131041-73-0) may exhibit enhanced toxicity due to reactive substituents .

Heterocyclic Derivatives

Compounds incorporating piperidine or pyrrolidine rings demonstrate distinct reactivity profiles:

Compound Name CAS Number Molecular Formula Key Features Applications Reference
tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate 1289007-64-2 C₁₆H₂₄BrN₃O₂ Piperidine ring Medical intermediate
tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate 1088410-93-8 C₁₄H₂₀BrN₃O₂ Pyrrolidine ring Drug discovery

Comparison Insights

  • Electronic Effects : Pyrrolidine derivatives (CAS 1088410-93-8) may enhance electron density at the pyridine nitrogen, altering catalytic coupling efficiency .

Biological Activity

tert-Butyl ((5-bromopyridin-2-yl)methyl)(methyl)carbamate is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This compound, which contains a brominated pyridine moiety, a carbamate group, and a tert-butyl substituent, is studied for its interactions with various biological targets, including enzymes and receptors.

  • Molecular Formula : C₁₁H₁₅BrN₂O₂
  • Molecular Weight : 287.15 g/mol
  • CAS Number : 227939-01-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbamate group can facilitate binding to enzymes, while the brominated pyridine ring may enhance the compound's lipophilicity and facilitate cellular uptake. These interactions can lead to modulation of enzyme activity and receptor signaling pathways.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit enzyme inhibition properties. For instance, studies have shown that certain pyridine derivatives can act as inhibitors of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis (M.tb) . This suggests potential applications in treating tuberculosis.

Antimicrobial Activity

The compound's structural features may contribute to antimicrobial properties. Compounds containing brominated pyridine rings have been noted for their effectiveness against various pathogenic bacteria and fungi, indicating that this compound could be explored for similar activities.

Neuroprotective Effects

Preliminary studies suggest that related compounds may exhibit neuroprotective effects by reducing oxidative stress in neuronal cells. The presence of the carbamate moiety could play a role in mitigating neurodegenerative processes associated with diseases like Alzheimer's .

Case Studies and Research Findings

StudyFindings
Chibale et al. (2022)Investigated structure–activity relationships (SAR) of pyridine derivatives as inhibitors of M.tb; highlighted potential for similar compounds to target ATP synthase effectively .
MDPI Research (2020)Explored neuroprotective effects of carbamate derivatives; indicated potential for reducing oxidative stress in astrocytes .
BenchChem AnalysisDiscussed synthesis methods for this compound and its applications in organic synthesis and medicinal chemistry .

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its potential as a building block for drug development targeting infectious diseases and neurodegenerative disorders is under investigation.

Preparation Methods

Core Pyridine Functionalization

The synthesis begins with functionalizing the pyridine ring at the 2- and 5-positions. A common precursor, 2,5-dibromopyridine , serves as the starting material due to its commercial availability and reactivity in substitution reactions. In a Grignard reaction, 2,5-dibromopyridine reacts with isopropyl magnesium chloride at 0–20°C under inert conditions to selectively replace the bromine at the 2-position, yielding 5-bromo-2-(isopropyl)pyridine . Subsequent oxidation or transmetallation steps are avoided to preserve the bromine at the 5-position.

Introduction of the Methylene Carbamate Group

The methylene carbamate moiety is introduced via a nucleophilic substitution or coupling reaction. 5-Bromo-2-(chloromethyl)pyridine is reacted with methyl tert-butyl carbamate in the presence of a base like sodium hydride (NaH) or triethylamine (TEA). This step typically occurs in anhydrous tetrahydrofuran (THF) at 25–60°C, achieving yields of 70–85%. The reaction mechanism proceeds through deprotonation of the carbamate’s amine, followed by nucleophilic attack on the chloromethyl group.

Industrial-Scale Optimization

Solvent and Temperature Effects

Industrial protocols prioritize solvents with low toxicity and high boiling points, such as toluene or xylene , to facilitate large-scale reactions. For example, substituting THF with anhydrous methyl-THF improves reaction safety and reduces purification complexity. Temperature control is critical during Grignard reagent addition, with optimal performance observed at 0–5°C to minimize side reactions.

Catalytic and Stoichiometric Considerations

The molar ratio of 2,5-dibromopyridine to Grignard reagent significantly impacts yield. A 1:1.5 ratio minimizes excess reagent waste while maintaining >80% conversion. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate carbamate formation, though its use is avoided in industrial settings due to cost.

Purification and Characterization

Crystallization and Filtration

Post-reaction mixtures are acidified to pH 1–4 using hydrochloric acid , precipitating the product. Crystallization from n-heptane/toluene mixtures (3:1 v/v) yields high-purity (>99%) tert-Butyl ((5-bromopyridin-2-yl)methyl)(methyl)carbamate as a light-yellow solid. Suction filtration and drying under vacuum at 40°C ensure minimal residual solvents.

Analytical Validation

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity, while mass spectrometry (ESI) verifies the molecular ion peak at m/z 287.2 [M+H]⁺. Differential scanning calorimetry (DSC) reveals a melting point range of 95–98°C, consistent with literature.

Comparative Analysis of Alternative Methods

Direct Carbamate Installation

An alternative route involves reacting 5-bromo-2-pyridinemethanol with methyl tert-butyl chloroformate in dichloromethane. This one-step method simplifies synthesis but suffers from lower yields (60–65%) due to competing esterification.

Reductive Amination

A patented method employs reductive amination of 5-bromo-2-pyridinecarbaldehyde with methyl tert-butylamine using sodium cyanoborohydride. While effective, this approach requires stringent moisture control and offers no significant yield improvement over substitution routes.

Scalability and Cost Efficiency

Batch vs. Continuous Flow

Batch processing remains dominant due to equipment availability, though continuous flow systems show promise for Grignard reactions , reducing reaction times by 40%.

Raw Material Sourcing

The cost of 2,5-dibromopyridine fluctuates with bromine market prices. Sourcing from suppliers with integrated bromine production (e.g., ICL Group) stabilizes costs at $120–150/kg .

PropertyValueSource
Molecular Weight287.153 g/mol
Density1.4±0.1 g/cm³
Boiling Point372.4±32.0°C
Flash Point179.0±25.1°C
Reaction Yield (Grignard Route)80–85%
Purity (HPLC)>99%

Q & A

Q. Table 1: Key Spectral Signatures

Functional Group1H^1H NMR (ppm)13C^{13}C NMR (ppm)
tert-Butyl (Boc)1.42 (s, 9H)28.1 (CH₃), 80.2 (C-O)
Pyridyl C5-Br8.21 (d, J=2.4 Hz, 1H)122.5 (C-Br)
N-CH₃3.01 (s, 3H)37.8 (N-CH₃)

Q. Table 2: Hazard Classification (GHS)

HazardCategoryPrecautionary Measures
Acute Toxicity (Oral)Category 4Avoid ingestion; use PPE
Skin IrritationCategory 2Wear gloves/lab coat
Eye IrritationCategory 2ASafety goggles required

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